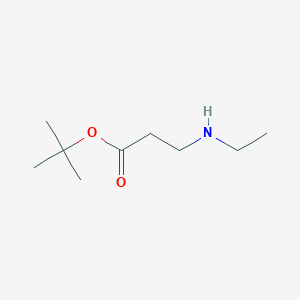

Tert-butyl 3-(ethylamino)propanoate

Description

Tert-butyl 3-(ethylamino)propanoate (CAS: 77497-76-8) is a β-alanine derivative featuring a tert-butyl ester group and an ethylamine substituent. This compound is widely utilized in pharmaceutical and materials science research, particularly as an intermediate in the synthesis of peptidomimetics and dendrimer conjugates. Its structure balances moderate hydrophobicity (due to the tert-butyl group) and amine reactivity, enabling applications in drug delivery systems and targeted molecular interactions .

Properties

IUPAC Name |

tert-butyl 3-(ethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-10-7-6-8(11)12-9(2,3)4/h10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHKSSXMVHSOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(ethylamino)propanoate typically involves the esterification of 3-(ethylamino)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-(ethylamino)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of tert-butyl 3-(ethylamino)propanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(ethylamino)propanoic acid or 3-(ethylamino)propanamide.

Reduction: Formation of tert-butyl 3-(ethylamino)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 3-(ethylamino)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a substrate in biochemical assays to investigate the activity of esterases and other related enzymes.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a suitable candidate for the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-(ethylamino)propanoate involves its interaction with specific molecular targets. In enzymatic reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The molecular pathways involved in these reactions include the formation of enzyme-substrate complexes and the subsequent catalytic conversion of the substrate to the product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Variations

The compound is part of a broader family of tert-butyl 3-(alkyl/aryl-amino)propanoates. Variations in the amino substituent significantly influence physicochemical properties and biological activity. Below is a comparative analysis of select analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Similarity Score* |

|---|---|---|---|---|---|

| Tert-butyl 3-(ethylamino)propanoate | 77497-76-8 | C9H19NO2 | 173.25 | Ethylamine | 1.00 |

| Tert-butyl 3-(isobutylamino)propanoate | 175071-95-1 | C11H23NO2 | 201.31 | Branched isobutylamine | 0.97 |

| Tert-butyl 3-(diethylamino)propanoate | 85608-16-8 | C11H23NO2 | 201.31 | Diethylamine | 0.94 |

| Ethyl 3-(ethylamino)propanoate | 23651-62-9 | C7H15NO2 | 145.20 | Ethyl ester/ethylamine | 0.88 |

| Tert-butyl 3-(cyclohexylamino)propanoate | 66937-56-2 | C13H25NO2 | 227.34 | Cyclohexylamine | N/A |

| Tert-butyl 3-(benzyl(methyl)amino)propanoate | 634916-43-1 | C15H23NO2 | 249.35 | Benzyl-methylamine | N/A |

*Similarity scores are derived from structural alignment algorithms ().

Impact of Substituents on Properties

Ethylamine vs. Isobutylamine (Branched Alkyl)

- However, its higher hydrophobicity may enhance membrane permeability in drug delivery applications .

- This compound offers a simpler structure with fewer steric constraints, favoring conjugation efficiency in dendrimer synthesis (e.g., PAMAM nanoparticles) .

Ethylamine vs. Diethylamine

- Tert-butyl 3-(diethylamino)propanoate (similarity: 0.94) introduces a second ethyl group, increasing basicity and reducing hydrogen-bonding capacity. This could limit its utility in pH-sensitive systems but improve solubility in nonpolar solvents .

Ethylamine vs. Cyclohexylamine (Alicyclic)

- Tert-butyl 3-(cyclohexylamino)propanoate has a bulky, lipophilic cyclohexyl group, significantly enhancing hydrophobicity. This may slow metabolic degradation but hinder aqueous solubility, limiting its use in biological systems .

Ethylamine vs. Benzyl-Methylamine (Aromatic)

- Tert-butyl 3-(benzyl(methyl)amino)propanoate combines aromaticity (benzyl) and steric hindrance (methyl). The aromatic ring may facilitate π-π stacking in receptor binding, but the methyl group could reduce conformational flexibility .

Tert-butyl Ester vs. Ethyl Ester

- Replacing the tert-butyl group with an ethyl ester (Ethyl 3-(ethylamino)propanoate, similarity: 0.88) decreases steric protection, making the compound more prone to hydrolysis. This alteration is critical in prodrug design, where ester stability dictates activation kinetics .

Research Findings on Functional Performance

- Conjugation Efficiency: In PAMAM dendrimer synthesis, this compound demonstrated optimal conjugation rates compared to bulkier analogs (e.g., benzyl or phenethyl derivatives), attributed to its balanced steric profile .

- Synthetic Accessibility : The ethylamine variant is synthesized from commercially available ethylamine and tert-butyl acrylate under mild conditions, whereas cyclohexylamine or benzyl-methylamine derivatives require specialized amines and extended reaction times .

Biological Activity

Tert-butyl 3-(ethylamino)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an ethylamino moiety, and a propanoate functional group. Its molecular formula is . The unique structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways that are crucial for cellular function.

- Receptor Binding : It may bind to various receptors in the body, influencing physiological responses. For instance, compounds with similar structures have been noted for their ability to act as agonists or antagonists at neurotransmitter receptors.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The effectiveness of this compound can be compared with standard antibiotics to evaluate its potential as a novel antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays conducted on ovarian cancer cell lines demonstrated that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Cell Lines Tested : OVCAR5 and SKOV3

- Concentration Range : 0.1–10 µM

- Observation Period : 6–24 hours

- Key Findings : Significant reduction in tumor marker levels was observed at concentrations above 5 µM within 6 hours of treatment .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results indicated a broad-spectrum activity, particularly effective against Gram-positive bacteria.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated ovarian cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.